molecular formula C13H11FO2 B6371196 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol CAS No. 1261948-60-0

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol

Cat. No.: B6371196
CAS No.: 1261948-60-0
M. Wt: 218.22 g/mol
InChI Key: OAIKAIURLOUVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol: is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a phenolic ring

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIKAIURLOUVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683763
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-60-0
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, followed by oxidative cyclization of the resulting 2’-hydroxychalcones using iodine in dimethyl sulfoxide . Another method includes the preparation of 5-fluoro-2-hydroxyacetophenone through double esterification of amino groups and phenolic hydroxyl groups, followed by Fries rearrangement under aluminum chloride/sodium chloride conditions .

Industrial Production Methods

Industrial production of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of cost-effective raw materials and mild reaction conditions makes this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol is unique due to the presence of both a methyl group and a fluorine atom on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.